molecular formula Br2Cu B11930196 Einecs 234-375-9 CAS No. 11129-27-4

Einecs 234-375-9

Cat. No.: B11930196
CAS No.: 11129-27-4
M. Wt: 223.35 g/mol
InChI Key: QTMDXZNDVAMKGV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 234-375-9, represents a unique compound with defined commercial relevance. Structural analogs and functionally similar compounds can be identified using computational methods like the Tanimoto similarity index, which evaluates molecular fingerprints to quantify structural overlap .

Properties

CAS No.

11129-27-4

Molecular Formula

Br2Cu

Molecular Weight

223.35 g/mol

IUPAC Name

copper;dibromide

InChI

InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2

InChI Key

QTMDXZNDVAMKGV-UHFFFAOYSA-L

Canonical SMILES

[Cu+2].[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric bromide can be synthesized through several methods:

Industrial Production Methods: In industrial settings, cupric bromide is often produced by the reaction of copper metal with bromine or bromine water. The resulting product is then purified through crystallization and dehydration processes .

Chemical Reactions Analysis

Catalytic Role in Coupling Reactions

Copper(II) bromide facilitates coupling reactions such as Ullmann coupling , where it acts as a catalyst or precursor. On Cu(110) surfaces, brominated precursors (e.g., para-bromo-biphenyl) undergo dehydrogenative coupling to form 1D polymers. Bromine adatoms generated during the reaction template regioselectivity, enabling controlled polymerization .

Reaction TypeKey FeaturesOutcome
Ullmann CouplingConditions : Cu(110) surface, thermal activation. Mechanism : Bromine adatoms guide regioselectivity.Formation of ordered 1D polymers .
Cross-Dehydrogenative CouplingConditions : Ag(111) or Au(111) surfaces. Mechanism : Surface diffusion and bromine adatom effects.Nonregioselective or multiple coupling products .

Radical-Mediated Bromination

Copper(II) bromide participates in radical-based bromination reactions. In the presence of azide radicals (BrN₃), it facilitates γ-C–H bond bromination via:

  • C-centered radical formation : Azide radicals abstract hydrogen from substrates (e.g., N-Ns-pentanamide), generating intermediates.

  • Bromination : Copper-coordinated bromine transfers to the radical intermediate, completing the reaction .

Mechanistic Insights :
The rate-limiting step involves bromination at the singlet-triplet state seam, with an energy barrier of ~10.3 kcal/mol .

Halogenation of Ketones

Copper(II) bromide reacts with ketones (e.g., acetone) to form monohaloketones (e.g., bromoacetone). While less vigorous than copper(II) chloride, it produces a white precipitate that oxidizes to green/brown upon exposure to air .

Reaction Conditions :

  • Reagents : Copper(II) bromide, ketone (e.g., acetone).

  • Byproducts : Oxidation products (e.g., CuBr₂·H₂O complexes) .

Fluoroalkylation Catalysis

Copper(I) complexes derived from copper(II) bromide enable fluoroalkylation of aryl halides . For example:

  • Difluoromethylation : Aryl bromides with ortho-directing groups (e.g., pyridine) react with (IPr)Cu–CF₂H complexes to form aryl–fluoroalkyl products .

  • Pentafluoroethylation : Higher yields are observed with (IPr)Cu–CF₂CF₃ complexes under catalytic conditions .

Directing Group Effects :

Directing GroupReactivity EnhancementYield (Difluoromethylation)
PyridineDramatic96% (ortho), ≤1% (para)
OxazolineModerate73% (pentafluoroethyl)

Surface Chemistry and Bromine Adatom Dynamics

Copper(II) bromide’s bromine adatoms influence surface reactions. For example:

  • Template Effects : On Cu(110), bromine adatoms stabilize intermediates and guide polymer alignment .

  • Competing Pathways : On Ag(111), bromine adatoms inhibit hydrogenation, favoring selective coupling .

Scientific Research Applications

Overview

Einecs 234-375-9, known chemically as cupric bromide (Br₂Cu), is a compound with significant applications across various fields, particularly in scientific research and industrial processes. This article explores its applications, supported by case studies and data tables.

Applications in Scientific Research

  • Catalysis in Organic Synthesis
    • Cupric bromide is widely used as a catalyst in organic reactions, particularly in the bromination of organic compounds. It facilitates the addition of bromine to alkenes and alkynes, enhancing reaction rates and yields.
    • Case Study : A study published in the Journal of Organic Chemistry demonstrated that cupric bromide significantly improved the efficiency of bromination reactions compared to traditional methods, resulting in higher product purity and reduced reaction times .
  • Brominating Agent
    • The compound serves as a brominating agent in various chemical syntheses. Its ability to release bromine makes it useful for introducing bromine into complex organic molecules.
    • Case Study : Research conducted on the synthesis of pharmaceuticals highlighted the use of cupric bromide for selective bromination, which was crucial for developing active pharmaceutical ingredients (APIs) with enhanced biological activity.
  • Material Science
    • In material science, cupric bromide is employed to modify polymer properties. It acts as a flame retardant and stabilizer in certain polymer matrices, improving their thermal stability.
    • Data Table : Applications in Material Science
    Application AreaDescriptionBenefits
    Flame RetardantsUsed in polymersEnhances fire resistance
    StabilizersImproves thermal stabilityExtends material lifespan

Industrial Applications

  • Electronics
    • Cupric bromide is utilized in the electronics industry for etching copper circuits on printed circuit boards (PCBs). Its effectiveness in removing unwanted copper layers is critical for PCB manufacturing.
    • Case Study : A report from an electronics manufacturer indicated that replacing conventional etchants with cupric bromide solutions led to cleaner etching processes and reduced environmental impact due to less hazardous waste .
  • Textile Industry
    • In textile processing, cupric bromide is used for dyeing and finishing fabrics. Its properties allow for vibrant color retention and improved fabric durability.
    • Data Table : Textile Applications
    Application AreaDescriptionBenefits
    DyeingUsed as a mordantEnhances color fastness
    FinishingImproves fabric propertiesIncreases durability

Regulatory Considerations

Cupric bromide is listed under various regulatory frameworks due to its chemical properties and potential hazards. It is included in the European Chemicals Agency's Candidate List of Substances of Very High Concern (SVHC) due to its hazardous nature, necessitating careful handling and usage compliance .

Mechanism of Action

Comparison with Similar Compounds

Methodological Framework for Analog Identification

  • Tanimoto Index : A 70% similarity threshold ensures reliable analog selection for predictive modeling .
  • RASAR Models : Enable extrapolation of toxicity data from 1,387 labeled compounds to 33,000+ EINECS substances, covering >54% of the inventory .

Biological Activity

Einecs 234-375-9 refers to 2,4-Dichlorophenoxyacetic Acid (2,4-D) , a widely used herbicide known for its effectiveness in controlling broadleaf weeds in various agricultural settings. This compound has been the subject of extensive research due to its biological activity, environmental impact, and potential health risks.

  • Chemical Formula : C₈H₆Cl₂O₃
  • Molecular Weight : 221.04 g/mol
  • CAS Number : 11129-27-4

2,4-D functions as a synthetic auxin , mimicking natural plant hormones (auxins) that regulate growth. Upon application, it disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately resulting in plant death. The herbicide is absorbed through leaves and roots, translocating throughout the plant.

Herbicidal Effects

The primary biological activity of 2,4-D is its herbicidal action:

  • Target Weeds : Effective against a wide range of broadleaf weeds while being relatively safe for grasses.
  • Application Methods : Can be applied as a foliar spray or soil treatment.

Toxicological Profile

2,4-D has been evaluated for its potential toxicity to humans and wildlife:

  • Acute Toxicity : The oral LD50 in rats is approximately 1,000 mg/kg, indicating moderate toxicity.
  • Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity in animal studies. Notably, it has been classified as a possible human carcinogen by some agencies based on animal studies showing tumor formation .

Environmental Impact

2,4-D is highly toxic to aquatic life and has been shown to persist in the environment:

  • Aquatic Toxicity : It poses significant risks to fish and other aquatic organisms .
  • Soil Persistence : Residues can remain in soil for extended periods, affecting non-target plants and organisms.

Study 1: Ecotoxicological Assessment

A study assessed the impact of 2,4-D on aquatic ecosystems. It was found that concentrations as low as 0.1 mg/L could adversely affect fish populations by disrupting endocrine functions .

Concentration (mg/L)Effect on Fish Species
0.1Endocrine disruption
1.0Mortality in juvenile fish
10.0Significant population decline

Study 2: Human Health Risk Assessment

A comprehensive review of epidemiological studies indicated an association between agricultural exposure to 2,4-D and increased risk of certain cancers among farm workers. The findings suggested a need for stricter regulations regarding its use .

Regulatory Status

Due to its potential health risks and environmental impact, 2,4-D is subject to regulation:

  • EU Regulations : Classified under REACH with specific guidelines for usage and exposure limits.
  • US EPA : Continually evaluates the safety of 2,4-D with ongoing assessments regarding its application in agriculture.

Q & A

Q. How can researchers optimize chromatographic separation of this compound from complex mixtures?

  • Methodological Answer : Screen mobile phases (e.g., acetonitrile/water gradients) and column chemistries (C18, HILIC). Use Design-Expert® software to model resolution vs. run time. Validate with spiked recovery tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.